molecular formula C18H19F2N3S2 B2450280 N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-phenylpiperazine-1-carbothioamide CAS No. 454203-46-4

N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-phenylpiperazine-1-carbothioamide

Cat. No.: B2450280
CAS No.: 454203-46-4
M. Wt: 379.49
InChI Key: YWRCWQAYPJEPOR-UHFFFAOYSA-N
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Description

. This compound is known for its unique structural features, which include a difluoromethyl group attached to a sulfanylphenyl moiety, and a phenylpiperazine carbothioamide structure.

Preparation Methods

The synthesis of N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-phenylpiperazine-1-carbothioamide involves multiple steps, typically starting with the preparation of the difluoromethyl sulfanyl phenyl intermediate. This intermediate is then reacted with phenylpiperazine under specific conditions to form the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-phenylpiperazine-1-carbothioamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-phenylpiperazine-1-carbothioamide is extensively used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-phenylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. The difluoromethyl group is known to enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The phenylpiperazine moiety can interact with neurotransmitter receptors, potentially influencing neurological pathways .

Comparison with Similar Compounds

N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-phenylpiperazine-1-carbothioamide can be compared with other similar compounds such as:

    N-{4-[(trifluoromethyl)sulfanyl]phenyl}-4-phenylpiperazine-1-carbothioamide: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical reactivity and biological activity.

    N-{4-[(methyl)sulfanyl]phenyl}-4-phenylpiperazine-1-carbothioamide: The presence of a methyl group instead of a difluoromethyl group can significantly alter its properties.

    N-{4-[(chloromethyl)sulfanyl]phenyl}-4-phenylpiperazine-1-carbothioamide: The chloromethyl group introduces different reactivity patterns compared to the difluoromethyl group.

These comparisons highlight the uniqueness of this compound in terms of its chemical and biological properties.

Properties

IUPAC Name

N-[4-(difluoromethylsulfanyl)phenyl]-4-phenylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3S2/c19-17(20)25-16-8-6-14(7-9-16)21-18(24)23-12-10-22(11-13-23)15-4-2-1-3-5-15/h1-9,17H,10-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRCWQAYPJEPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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